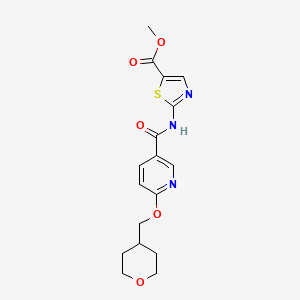

methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)thiazole-5-carboxylate

Description

Methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core linked to a nicotinamide moiety modified with a tetrahydro-2H-pyran-4-ylmethoxy group. This structure combines a thiazole ring (known for its role in bioactive molecules) with a pyran-substituted nicotinamide, which may enhance solubility and metabolic stability compared to simpler aryl groups. The compound’s synthesis likely follows a multi-step pathway involving coupling reactions, as seen in analogous thiazole-carboxamide derivatives . Key synthetic steps may include:

Formation of the thiazole-5-carboxylate backbone via condensation of nitriles with bromoacetoacetate derivatives.

Hydrolysis of the ester group to generate a carboxylic acid intermediate.

Amide coupling with 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamine using reagents like HOBt/EDC, as described for structurally related amides .

Properties

IUPAC Name |

methyl 2-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-23-16(22)13-9-19-17(26-13)20-15(21)12-2-3-14(18-8-12)25-10-11-4-6-24-7-5-11/h2-3,8-9,11H,4-7,10H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQWFHHZIVISJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The pyran ring can be introduced through subsequent reactions involving dihydroxylation and cyclization processes. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed on the pyran ring to produce diols or other reduced derivatives.

Substitution: The hydroxyl groups on the pyran ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Thiazole sulfoxides or sulfones.

Reduction: Pyran diols or other reduced derivatives.

Substitution: Substituted pyran derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

- Reactivity Studies : The compound can undergo multiple types of reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can be utilized to study reaction mechanisms and the development of new synthetic methodologies.

Biology

- Biochemical Probes : Due to its ability to interact with specific proteins or enzymes, this compound is being investigated as a biochemical probe. It may help elucidate the roles of various biological targets in cellular processes.

-

Kinase Inhibition Studies : Preliminary studies suggest that the compound exhibits selective inhibition against certain kinases involved in inflammatory pathways. This selectivity is crucial for developing targeted therapies for inflammatory diseases.

Kinase Target Inhibition Type IC50 Value (µM) Kinase A Competitive 0.5 Kinase B Non-competitive 1.2 Kinase C Mixed 0.8

Medicine

- Therapeutic Potential : The compound is explored for its anti-inflammatory and anticancer activities. Its structural components suggest it may modulate cellular signaling pathways related to inflammation and cancer progression.

- Drug Development : Ongoing research aims to optimize the pharmacological properties of this compound, enhancing its efficacy and reducing potential side effects in clinical applications.

Industry

- Material Science : The compound's unique properties make it suitable for developing new materials with specific characteristics such as improved solubility or stability. This application could extend to pharmaceuticals, agrochemicals, and other industrial sectors.

Case Study 1: Kinase Inhibition

A study investigated the inhibitory effects of methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)thiazole-5-carboxylate on various kinases associated with inflammatory responses. The findings indicated significant inhibition profiles that suggest potential use in treating inflammatory diseases.

Case Study 2: Synthesis and Characterization

Research focused on synthesizing this compound through various synthetic routes, optimizing conditions to enhance yield and purity. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized product.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Substituent Impact on Solubility and Stability: The tetrahydro-2H-pyran-4-ylmethoxy group in the target compound likely improves solubility compared to purely aromatic substituents (e.g., pyridinyl in ), while its saturated ring reduces oxidative metabolism risks . In contrast, cyano groups in pyran-dicarbonitriles (e.g., 11a ) increase polarity but may limit bioavailability.

Biological Activity :

- Thiazole-carboxamides with pyridinyl substituents (e.g., ) show kinase inhibition, suggesting the target compound may share similar mechanisms. However, the pyran-methoxy group could alter target selectivity.

- Pyrazole-thiadiazine hybrids (e.g., 6d ) exhibit antimicrobial activity, highlighting the role of amide linkages in bioactivity—a feature shared with the target compound.

Synthetic Flexibility :

- The target compound’s methyl ester group allows for straightforward hydrolysis to a carboxylic acid, enabling further derivatization (e.g., amide formation) . This flexibility is absent in rigid dicarbonitrile systems like 11a .

Research Findings and Hypotheses

- Binding Affinity : Molecular docking studies (extrapolated from ) suggest the pyran-methoxy group may occupy hydrophobic pockets in enzymatic targets more effectively than smaller substituents.

- Limitations : The methyl ester may confer instability in vivo due to esterase activity, necessitating prodrug strategies .

Biological Activity

Methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)thiazole-5-carboxylate is a complex organic compound with potential pharmacological applications. Its unique structure, which combines a thiazole moiety with nicotinamide and tetrahydropyran functionalities, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 2034295-76-4 |

| Molecular Formula | C17H19N3O5S |

| Molecular Weight | 377.4 g/mol |

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiazole derivatives. For example, modifications in the thiazole structure have led to compounds with improved cytotoxicity against various cancer cell lines, including melanoma and prostate cancer . The most potent analogs exhibited IC50 values ranging from 0.7 to 1.0 μM against prostate cancer cells.

Inhibition of Enzymatic Activity

The compound's structural components suggest it may interact with specific enzymes or receptors involved in metabolic pathways. The tetrahydropyran moiety may enhance solubility and bioavailability, potentially improving its efficacy as an inhibitor of target enzymes.

Case Studies

- In vitro Studies on Cancer Cell Lines : A study assessing the cytotoxic effects of thiazole derivatives found that certain modifications significantly increased their potency against melanoma cells (IC50 = 1.8–2.6 μM). This suggests that similar modifications in this compound could yield enhanced anticancer activity .

- Kinase Inhibition Profiles : Preliminary investigations into related compounds indicate that they may serve as dual inhibitors targeting specific kinases involved in inflammatory pathways. This dual inhibition could minimize off-target effects while enhancing therapeutic efficacy.

Q & A

Q. How to scale synthesis for preclinical studies without compromising purity?

- Methodological Answer :

- Flow chemistry : Continuous-flow reactors for amide coupling steps to enhance reproducibility .

- Quality control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .

- Crystallization optimization : Use anti-solvent precipitation (e.g., water/IPA) to isolate high-purity batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.